1H and 13C NMR spectral data for 3-Bromo-5-fluoro-1-methyl-1H-pyrazole
1H and 13C NMR spectral data for 3-Bromo-5-fluoro-1-methyl-1H-pyrazole
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-Bromo-5-fluoro-1-methyl-1H-pyrazole (CAS No. 1820608-53-4)[1]. Designed for researchers, chemists, and professionals in drug discovery and development, this document synthesizes predictive data with fundamental NMR principles to offer a robust framework for structural elucidation and quality control.
Introduction: The Structural Significance of Substituted Pyrazoles
Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their structural characterization is paramount, and NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous insights into molecular structure, substitution patterns, and electronic environments. The subject of this guide, 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, presents a unique substitution pattern whose NMR signature is dictated by the interplay of a halogen (Br), a strongly electronegative fluorine atom, and an N-methyl group. Understanding its spectral features is crucial for confirming its identity and purity in any research or development pipeline.
Predicted NMR Spectral Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are derived from established substituent effects on the pyrazole nucleus and known coupling constants for analogous fluorinated heterocyclic systems.
Table 1: Predicted ¹H NMR Spectral Data
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~6.5 - 6.8 | Doublet (d) | ³JH-F ≈ 1.5 - 3.0 |
| N-CH₃ | ~3.8 - 4.0 | Singlet (s) | N/A |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-3 | ~120 - 125 | Doublet (d) | ³JC-F ≈ 4 - 8 |
| C-4 | ~100 - 105 | Doublet (d) | ²JC-F ≈ 20 - 25 |
| C-5 | ~150 - 155 | Doublet (d) | ¹JC-F ≈ 240 - 260 |
| N-CH₃ | ~35 - 40 | Singlet (s) | N/A |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
In-depth Spectral Analysis and Interpretation
The predicted spectral data are rooted in the fundamental principles of NMR and the specific electronic environment created by the substituents on the pyrazole ring.
¹H NMR Spectrum Analysis
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H-4 Proton (δ ≈ 6.5 - 6.8 ppm, Doublet):
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Chemical Shift: The pyrazole ring is aromatic, and its protons typically resonate between 6.3 and 7.7 ppm[2][3]. The precise shift of H-4 is influenced by the adjacent substituents. The C-3 bromine atom is electron-withdrawing via induction, which would typically deshield the adjacent H-4. Conversely, the C-5 fluorine atom is strongly electron-withdrawing, which can influence the overall electron density of the ring.
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Multiplicity & Coupling: The most telling feature for the H-4 signal is its multiplicity. It is expected to appear as a doublet due to spin-spin coupling with the fluorine atom at C-5. This is a three-bond coupling (³JH-F), and in aromatic and heterocyclic systems, such couplings are typically in the range of 0.5 to 3.0 Hz[4]. This small doublet splitting is a key diagnostic feature for confirming the regiochemistry.
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N-CH₃ Protons (δ ≈ 3.8 - 4.0 ppm, Singlet):
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Chemical Shift: The N-methyl group is directly attached to a nitrogen atom within the aromatic ring, placing it in a chemical environment typical for such groups. The signal appears as a sharp singlet because there are no adjacent protons to couple with.
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¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is profoundly influenced by the fluorine atom, resulting in characteristic C-F couplings that are invaluable for assignment.
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C-5 (δ ≈ 150 - 155 ppm, Doublet, ¹JC-F ≈ 240 - 260 Hz):
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Chemical Shift: This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift (deshielding). This makes it the most downfield-shifted carbon in the pyrazole ring.
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Coupling: The signal for C-5 will be split into a large doublet due to a one-bond coupling to the ¹⁹F nucleus. One-bond C-F coupling constants (¹JC-F) are typically very large, in the range of 240-320 Hz, making this a highly diagnostic signal[4][5].
-
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C-3 (δ ≈ 120 - 125 ppm, Doublet, ³JC-F ≈ 4 - 8 Hz):
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Chemical Shift: This carbon is attached to the bromine atom. While bromine is electronegative, its effect on the carbon chemical shift is less pronounced than that of fluorine.
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Coupling: A smaller doublet splitting is expected for C-3 due to a three-bond coupling to the fluorine at C-5. These ³JC-F couplings are significantly smaller than one-bond or two-bond couplings[5].
-
-
C-4 (δ ≈ 100 - 105 ppm, Doublet, ²JC-F ≈ 20 - 25 Hz):
-
Chemical Shift: This is the only CH carbon in the ring and is expected to be the most upfield of the ring carbons.
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Coupling: The C-4 signal will appear as a doublet due to a two-bond coupling (²JC-F) to the fluorine atom. These couplings are intermediate in size, typically larger than three-bond couplings but much smaller than one-bond couplings[5].
-
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N-CH₃ (δ ≈ 35 - 40 ppm, Singlet):
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The N-methyl carbon appears as a singlet in a typical aliphatic region. It is too far from the fluorine atom to exhibit any significant C-F coupling.
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Visualizing Molecular Structure and Key NMR Interactions
Caption: Molecular structure with atom numbering.
Caption: Key through-bond J-coupling interactions.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, the following protocol should be followed. This constitutes a self-validating system for characterization.
I. Sample Preparation
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Mass Measurement: Accurately weigh approximately 5-10 mg of the compound.
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Solvent Selection: Use a deuterated solvent of high purity (e.g., Chloroform-d, CDCl₃, 99.8%+ atom D). Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS) at 0.01% v/v.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).
II. Spectrometer Setup and Data Acquisition
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
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Tuning and Matching: Tune and match the appropriate NMR probes (¹H and ¹³C) to the spectrometer's frequency for the given sample.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
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Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
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Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.
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III. Data Processing
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Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
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Phasing and Baseline Correction: Manually or automatically phase the spectra and apply a baseline correction algorithm.
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Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and accurately pick all peaks in both spectra. For coupled signals, determine the coupling constants (J-values) in Hertz.
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